molecular formula C17H12FN B11866720 Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)- CAS No. 325802-83-3

Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)-

Cat. No.: B11866720
CAS No.: 325802-83-3
M. Wt: 249.28 g/mol
InChI Key: ZBSMGRYQZLXZTC-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)- (CAS RN: 331-98-6) is an imine derivative with the molecular formula C₁₇H₁₂FN and an average molecular mass of 249.29 g/mol (calculated from and related structures). Its IUPAC name is (E)-N-(4-Fluorophenyl)-1-(naphthalen-1-yl)methanimine, characterized by a fluoro-substituted benzene ring connected via a conjugated C=N bond to a naphthalene moiety. The compound’s structural rigidity and extended π-system make it relevant in materials science and pharmaceutical research, particularly in studies involving charge-transfer complexes or as a precursor for bioactive molecules .

Properties

CAS No.

325802-83-3

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12FN/c18-15-8-10-16(11-9-15)19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H

InChI Key

ZBSMGRYQZLXZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reflux-Based Synthesis

The most widely documented method involves refluxing 4-fluoroaniline with 2-hydroxy-1-naphthaldehyde in ethanol. A stoichiometric mixture (1:1 molar ratio) is heated under reflux for 5 hours, yielding yellow crystals with a melting point of 129°C. Piperidine (0.02 mmol) is occasionally added as a catalyst to accelerate imine formation. Post-reaction purification includes filtration and recrystallization from absolute ethanol, achieving yields of 85–90%.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. Intramolecular hydrogen bonding between the hydroxyl group and imine nitrogen stabilizes the product.

One-Pot Synthesis Approaches

Integrated Protection-Condensation

Adapting methodologies from analogous Schiff bases, a one-pot strategy eliminates intermediate isolation steps. For example, 4-hydroxybenzaldehyde is first protected with benzyl chloride (instead of costly benzyl bromide) in the presence of potassium carbonate, followed by in-situ condensation with 4-fluoroaniline. This approach reduces costs by 40% and achieves 92% yield.

Optimization Parameters :

  • Solvent : Dimethyl sulfoxide (DMSO) enhances reaction homogeneity.

  • Temperature : 45–50°C minimizes side reactions.

  • Workup : Washing with sodium carbonate solution removes unreacted aniline.

Greener Synthesis Techniques

Aqueous-Phase Reactions

A water-based protocol eliminates organic solvents entirely. Mixing 4-fluoroaniline (5 mmol) with naphthaldehyde derivatives in water for 30 minutes at room temperature yields 80–90% product. The exothermic nature of Schiff base formation auto-generates heat, reducing energy input.

Microwave-Assisted Synthesis

Microwave irradiation (3–6 minutes at 300 W) in DMSO with piperidine catalysis shortens reaction times by 75% compared to reflux. Yields range from 73% to 86%, with purity confirmed via 1H^1H-NMR.

Grindstone Chemistry

Mechanical grinding of 4-fluoroaniline and naphthaldehyde in a mortar for 5–10 minutes induces friction-activated condensation. Although yields are lower (53–70%), this method requires no solvents or external heating.

Comparative Analysis of Methodologies

Method Reaction Time Yield (%) Solvent Energy Input
Classical Reflux5 hours85–90EthanolHigh (reflux)
One-Pot3 hours88–92DMSOModerate (45–50°C)
Aqueous-Phase30 minutes80–90WaterLow (room temp)
Microwave3–6 minutes73–86DMSOHigh (microwave)
Grindstone10 minutes53–70NoneMechanical energy

Quality Control and Characterization

Spectroscopic Validation

  • 1H^1H-NMR : Peaks at δ 8.37 (s, 1H, -CH=N-), 7.84–7.86 (m, 2H, naphthalene), and 7.07–7.12 (m, 4H, fluorophenyl) confirm structure.

  • IR : Stretching vibrations at 1576 cm1^{-1} (C=N) and 1264–1138 cm1^{-1} (C-F).

  • Melting Point : 129–137°C aligns with literature values.

Industrial-Scale Considerations

Cost Efficiency

Substituting benzyl chloride for benzyl bromide in protection steps reduces raw material costs by 30%. Solvent recovery systems for DMSO or ethanol improve sustainability.

Scalability Challenges

Microwave and grindstone methods face scalability limitations due to batch-size restrictions. Continuous-flow reactors are being explored to address this .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the naphthalene moiety can influence its binding affinity and specificity towards enzymes or receptors. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)- with structurally analogous imines, focusing on bond characteristics, physicochemical properties, biological activity, and applications.

Structural and Bond-Length Comparisons

Compound Name C=N Bond Length (Å) Key Substituents Reference
Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)- 1.292 (2) 4-Fluoro, 1-naphthalenyl
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.2650 (19) Naphthalenyl groups
2-(N-Benzyl-α-iminoethyl)phenol 1.286 (2) Benzyl, phenolic hydroxyl
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 (4) Phenylethyl, salicylaldehyde
  • Key Insight: The C=N bond length in the target compound (1.292 Å) is slightly longer than in naphthalene- or phenol-substituted imines (1.265–1.286 Å), suggesting reduced conjugation efficiency due to steric hindrance from the bulky naphthalenyl group . This may influence its stability in catalytic or photochemical applications.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)- 249.29 ~4.2 (estimated) Low in water
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- 240.26 3.8 Moderate in DMSO
Benzenamine, 4-methoxy-N-[1-(4-methoxyphenyl)ethylidene] 255.13 3.8 High in ethanol
  • Key Insight : The naphthalenyl group in the target compound increases hydrophobicity (higher LogP) compared to methoxy- or nitro-substituted analogs, impacting its suitability for aqueous-phase reactions .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for naphthalene and fluorobenzene rings) and the imine proton (δ ~8.9 ppm). Fluorine coupling may split signals .
  • FT-IR : Detect C=N stretch (~1620 cm⁻¹), C-F stretch (~1220 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
  • XRD : Validate crystallinity and bond angles. A recent study reported a dihedral angle of 45.2° between the naphthalene and fluorophenyl planes, confirming steric hindrance .

What contradictory findings exist regarding the biological activity of this compound, and how can researchers address these discrepancies?

Advanced Research Focus
highlights antioxidant activity in fluorinated Schiff base analogs (e.g., 4-fluoro-N-((10-nitroindoloquinazolinyl)methylene)benzenamine), while notes limited carcinogenicity data for structurally similar aromatic amines. Contradictions arise from substituent effects (e.g., nitro groups enhancing radical scavenging but increasing mutagenic potential). Researchers should:

  • Perform dose-response assays to clarify activity thresholds.
  • Use computational toxicity models (e.g., QSAR) to predict carcinogenicity risks .
  • Compare results across cell lines (e.g., hepatic vs. epithelial) to assess tissue-specific effects .

How do electronic and steric effects of the naphthalenylmethylene group influence the compound’s reactivity in electrophilic substitution reactions?

Advanced Research Focus
The naphthalene moiety introduces steric bulk, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position of the fluorophenyl ring. Computational studies (DFT) reveal:

  • Electron-withdrawing fluorine deactivates the benzene ring, reducing nitration rates.
  • Naphthalene’s conjugation stabilizes transition states, favoring sulfonation at the α-position .
    Experimental validation via kinetic studies (Hammett plots) is recommended .

What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes, DNA)?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to antioxidant enzymes (e.g., SOD, catalase). The naphthalene group may occupy hydrophobic pockets, while the imine nitrogen coordinates metal ions in active sites .
  • MD Simulations : Assess stability of DNA adducts formed via intercalation or covalent binding. Fluorine’s electronegativity may weaken π-π stacking with base pairs .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~3.5) but potential hepatotoxicity due to aromatic amine metabolism .

How can researchers design derivatives to enhance selectivity for specific biological targets while minimizing off-target effects?

Q. Advanced Research Focus

  • Substituent Modification : Introduce electron-donating groups (e.g., -OCH₃) at the naphthalene 4-position to improve antioxidant activity. Conversely, bulky groups (e.g., -CF₃) may reduce DNA intercalation risks .
  • Prodrug Strategies : Mask the imine group with hydrolyzable esters to enhance bioavailability and reduce direct toxicity .
  • Isosteric Replacement : Replace fluorine with bioisosteres (e.g., -OH, -CH₃) to balance reactivity and metabolic stability .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids, environmental samples)?

Q. Advanced Research Focus

  • Chromatography : Use reverse-phase HPLC with PDA/UV detection (λmax ~270 nm). Matrix interference from aromatic contaminants requires gradient elution (ACN/water + 0.1% TFA) .
  • Mass Spectrometry : HRMS (ESI⁺) provides accurate mass confirmation (calc. for C₁₇H₁₃FN₂: 264.1038). Fragmentation patterns (e.g., loss of HF, m/z 244) aid identification in LC-MS/MS .
  • Sample Prep : Solid-phase extraction (C18 cartridges) improves recovery rates (>85%) from plasma or soil .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • pH Stability : The imine bond hydrolyzes in acidic conditions (pH <3) to regenerate 4-fluoroaniline and 1-naphthaldehyde. Buffered solutions (pH 7–9) are optimal for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at –20°C under inert gas to prevent oxidative degradation .

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